
Sulindac sulfoxide
Overview
Description
Sulindac sulfoxide is a nonsteroidal anti-inflammatory drug (NSAID) prodrug containing a chiral methyl sulfoxide group . It is metabolized in vivo via two pathways: (1) reduction by methionine sulfoxide reductase (Msr) enzymes to sulindac sulfide, the pharmacologically active metabolite responsible for cyclooxygenase (COX) inhibition, and (2) irreversible oxidation by cytochrome P450 enzymes to sulindac sulfone (exisulind), which lacks COX inhibitory activity but exhibits pro-apoptotic, anticancer properties . This redox cycling underpins its dual therapeutic roles: anti-inflammatory effects (via sulfide) and chemopreventive activity (via sulfone) .
Sulindac’s chirality influences its metabolism: the S-epimer is preferentially reduced by MsrA, while the R-epimer is processed by an MsrB-like enzyme . The sulfoxide group also enhances solubility compared to the sulfide form, improving bioavailability .
Biological Activity
Sulindac sulfoxide is a nonsteroidal anti-inflammatory drug (NSAID) that has garnered attention not only for its analgesic and anti-inflammatory properties but also for its potential anticancer effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, metabolic pathways, and implications in cancer therapy and neuroprotection.
Chemical Structure and Metabolism
Sulindac is a prodrug that undergoes biotransformation in the body to yield two primary metabolites: sulindac sulfide (active) and sulindac sulfone (inactive). The metabolism involves:
- Reduction : Sulindac is reduced to sulindac sulfide by methionine sulfoxide reductase, which exhibits significant anti-inflammatory activity.
- Oxidation : It can also be oxidized to sulindac sulfone, which lacks pharmacological activity .
The biological activity predominantly resides in the sulfide metabolite, which has been shown to have a more potent effect on various biological pathways compared to the parent compound .
1. Anti-inflammatory Effects
Sulindac exhibits anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain .
2. Anticancer Activity
Recent studies have highlighted the anticancer properties of sulindac and its metabolites:
- Induction of Apoptosis : Sulindac enhances the apoptosis of cancer cells when exposed to oxidative stress, primarily through the generation of reactive oxygen species (ROS) that lead to mitochondrial dysfunction .
- Selective Toxicity : The compound selectively induces cell death in cancer cells while sparing normal cells, suggesting a therapeutic window for its use in cancer treatment .
Colorectal Cancer Prevention
A notable study demonstrated that treatment with sulindac led to a 43% reduction in colorectal adenomas in tumor-bearing mice. When combined with atorvastatin, this reduction was even more pronounced, indicating a potential synergistic effect in cancer prevention strategies .
Neuroprotective Effects
Sulindac has shown promise in models of neurodegenerative diseases. It can cross the blood-brain barrier and has been associated with:
- Reduction of Infarct Size : In ischemic stroke models, sulindac administration reduced brain infarct size significantly when given before or after occlusion surgeries .
- Induction of Neuroprotective Proteins : The drug promotes the expression of proteins such as Hsp27 and Bcl-2, which are crucial for cell survival during stress conditions .
Summary Table of Biological Activities
Scientific Research Applications
Oncological Applications
Colorectal Cancer Prevention and Treatment
Sulindac has been extensively studied for its role in preventing colorectal cancer, particularly in patients with familial adenomatous polyposis (FAP). Clinical trials have demonstrated that sulindac effectively reduces the number and size of adenomatous polyps:
Study | Patients | Dosage | Duration | Results |
---|---|---|---|---|
Labayle et al. (1991) | 10 FAP patients | 300 mg/day | 4 months | Polyps regressed completely in 6 patients |
Nugent et al. (1993) | 24 FAP patients | 400 mg/day | 6 months | Reduced number of polyps by 56% |
Giardiello et al. (1993) | 22 FAP patients | 300 mg/day | 9 months | Significant reduction in polyp size |
The mechanism underlying these effects involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammation and tumorigenesis. Furthermore, sulindac and its metabolites have been shown to induce apoptosis in cancer cells through various pathways, including the activation of mitochondrial functions and oxidative stress responses .
Neuroprotective Effects
Recent studies have highlighted sulindac's potential as a neuroprotective agent, particularly in conditions like stroke and neurodegenerative diseases:
- Mechanisms of Action : Sulindac exhibits neuroprotective effects by modulating mitochondrial calcium overload, reducing oxidative stress, and promoting the expression of survival proteins such as Bcl-2 and Akt .
- Clinical Relevance : In animal models, sulindac has shown promise in reducing infarct size following ischemic events and may improve outcomes in neurodegenerative conditions like Alzheimer's disease and Parkinson's disease .
Gastrointestinal Applications
Sulindac is also recognized for its therapeutic role in managing gastrointestinal disorders:
- Management of Polyps : In addition to its use in FAP, sulindac has been studied for its effects on other gastrointestinal tumors, including desmoid tumors associated with familial adenomatous polyposis .
- Mechanistic Insights : The drug's ability to inhibit the NF-κB pathway contributes to its anti-inflammatory properties, which are beneficial in treating various gastrointestinal conditions .
Pharmacological Properties
Sulindac is metabolized into active forms, including sulindac sulfide and sulindac sulfone, which exhibit distinct pharmacological activities:
Chemical Reactions Analysis
Major Biotransformation Pathways
Sulindac sulfoxide undergoes two principal reactions in vivo, determining its pharmacological and toxicological profile:
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Reduction : The sulfide metabolite is therapeutically active, inhibiting cyclooxygenase (COX) with 50-fold greater potency than the parent sulfoxide . Stereochemical specificity exists:
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Oxidation : CYP450-mediated oxidation produces the inactive sulfone, predominant in urine (50% of dose) .
Stereochemical Influences on Metabolism
This compound exists as R- and S-epimers, exhibiting divergent metabolic behaviors:
Both epimers protect normal lung cells from oxidative damage while sensitizing cancer cells to apoptosis under oxidative stress .
Synthetic Modifications and Derivatives
Recent studies explore this compound derivatives to enhance bioactivity or stability:
Table 3.1: Key Synthetic Derivatives
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Sulfoximine derivatives exhibit prodrug characteristics, requiring metabolic activation to release the active sulfide .
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Trifluoromethylsulfide analogs maintain COX-1 selectivity but lose potency upon oxidation .
Enterohepatic Circulation and Elimination
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Enterohepatic Recirculation : this compound and sulfone undergo extensive recycling (plasma T₁/₂ = 7.8 hr), while the sulfide metabolite is rapidly cleared (T₁/₂ = 16.4 hr) .
-
Excretion :
Pharmacological Implications
Q & A
Basic Research Questions
Q. What is the enzymatic mechanism underlying Sulindac sulfoxide activation into its bioactive sulfide metabolite?
this compound is a prodrug requiring reduction to its sulfide form for pharmacological activity. This reduction is primarily catalyzed by methionine sulfoxide reductase A (MsrA) in human tissues (e.g., liver, intestine), utilizing cytosolic thiol-disulfide exchange systems. Methodologically, researchers use recombinant human MsrA and tissue cytosols supplemented with dithiothreitol (DTT) to quantify reductase activity via high-performance liquid chromatography (HPLC) or mass spectrometry .
Q. How do researchers evaluate Sulindac's antitumor effects in preclinical models?
In vitro studies employ colon cancer cell lines (e.g., HT-29, LIM1215) to assess growth inhibition via MTT assays or trypan blue exclusion. Proteomic analyses of secretome changes (e.g., NF-κB pathway suppression, β-catenin/TCF signaling modulation) are conducted using liquid chromatography-tandem mass spectrometry (LC-MS/MS). In vivo models, such as Min/+ mice with familial adenomatous polyposis, measure tumor count reduction and COX-2/PGE2 suppression via immunohistochemistry and ELISA .
Advanced Research Questions
Q. How can contradictory findings on this compound's metabolic pathways (e.g., tissue vs. microbiota activation) be reconciled?
Discrepancies arise from differences in experimental models. To address this:
- Use germ-free mice or antibiotic-treated models to isolate tissue-specific metabolism (e.g., MsrA in liver cytosol).
- Compare enzyme kinetics (Km, Vmax) of human MsrA with microbial sulfoxide reductases using purified enzymes and isotopically labeled substrates.
- Quantify metabolite ratios (sulfide/sulfoxide/sulfone) in plasma via LC-MS to distinguish tissue vs. gut contributions .
Q. What experimental designs optimize the study of Sulindac's dual roles in COX inhibition and autophagy induction?
- Use COX-2-overexpressing cell lines (e.g., HT-29) to measure prostaglandin E2 (PGE2) suppression via ELISA.
- Assess autophagy markers (LC3-II accumulation, p62 degradation) via western blotting or fluorescence microscopy.
- Combine Sulindac with MsrA inhibitors (e.g., methionine sulfoxide) to decouple COX-dependent and -independent effects .
Q. What methodologies elucidate the relative contributions of MsrA vs. aldehyde oxidase (AOX) in Sulindac metabolism?
- Enzyme-specific inhibition: Use MsrA siRNA knockdown or AOX inhibitors (e.g., menadione) in tissue cytosols.
- Kinetic profiling: Compare substrate saturation curves (0–500 µM Sulindac) in the presence of DTT (MsrA cofactor) vs. NADPH (AOX cofactor).
- Catalytic activity assays: Monitor sulfide generation via spectrophotometric detection of thiol intermediates .
Q. Methodological Considerations
Q. How should researchers address variability in Sulindac's enterohepatic cycling during pharmacokinetic studies?
- Administer bile duct-cannulated rodents to quantify biliary excretion of sulfide metabolites.
- Use stable isotope-labeled Sulindac (e.g., deuterated sulfoxide) with LC-MS/MS to track reabsorption kinetics .
Q. What strategies mitigate confounding effects of dimethyl sulfoxide (DMSO) in Sulindac bioactivation studies?
- Avoid DMSO as a solvent due to its competitive inhibition of sulfoxide reductase.
- Use alternative solvents (e.g., polyethylene glycol) and validate metabolite profiles via control experiments .
Q. Data Interpretation Challenges
Q. How to resolve discrepancies in Sulindac's efficacy across cancer cell lines?
- Stratify cell lines by MsrA expression levels (via qPCR or western blot).
- Correlate sulfide metabolite concentrations (measured via LC-MS) with apoptosis markers (e.g., caspase-3 activation) .
Q. Why do some studies report Sulindac sulfone as inactive, while others suggest antitumor effects?
Comparison with Similar Compounds
Metabolic Pathways and Enzyme Interactions
Compound | Metabolic Pathway | Key Enzymes Involved | Bioactive Form |
---|---|---|---|
Sulindac sulfoxide | Reduction (sulfide) or oxidation (sulfone) | MsrA, MsrB-like, CYP450 | Sulindac sulfide |
Dimethyl sulfoxide (DMSO) | Non-enzymatic conversion to dimethyl sulfide | Sulfoxide reductase | N/A |
Omeprazole | CYP450-mediated activation | CYP2C19, CYP3A4 | Sulfenamide |
Exisulind | Derived from sulindac oxidation | CYP450 | Exisulind (sulfone) |
- DMSO : Unlike sulindac, DMSO inhibits sulindac sulfide formation by competing for sulfoxide reductase, prolonging sulindac’s half-life (408 vs. 94 minutes in rats) and reducing its efficacy .
- functional differences among sulfoxide drugs .
COX Inhibition and Anticancer Activity
Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Anticancer IC50 (μM) | Mechanism of Action |
---|---|---|---|---|
Sulindac sulfide | 1.8 | 6.3 | 33.9 | COX-dependent apoptosis |
Sulindac sulfone | >300 | >300 | 89.4 | COX-independent PDE5 inhibition |
Indomethacin | 0.017 | 1.0 | 136 | COX-dependent |
Rofecoxib | >300 | 2.7 | >500 | Selective COX-2 inhibition |
- Sulindac sulfide is 10-fold more potent than indomethacin in COX-1 inhibition but less selective for COX-2 .
- Sulindac sulfone lacks COX activity but inhibits phosphodiesterase 5 (PDE5), elevating cGMP to induce apoptosis in cancer cells . This mechanism is distinct from NSAIDs like ibuprofen, which rely solely on COX inhibition .
Chemopreventive Efficacy
- Sulindac sulfone reduces mammary tumor incidence in rats by 50–60%, comparable to this compound, but via apoptosis induction rather than prostaglandin suppression .
- Exisulind (sulindac sulfone) shows efficacy in colorectal adenoma prevention, though its development was halted due to toxicity .
- In contrast, celecoxib (a COX-2 inhibitor) also prevents polyps but carries cardiovascular risks, whereas sulindac’s metabolites target multiple pathways (COX, PDE5) .
Structural and Chirality Considerations
- Chirality : Sulindac’s S-epimer is reduced 3-fold faster than the R-epimer . This contrasts with esomeprazole (the S-enantiomer of omeprazole), which is metabolized more efficiently than its R-counterpart .
- Sulfoxide stability : Sulindac’s sulfoxide group is reversibly reduced, unlike sulindac sulfone , which is irreversibly oxidized. This reversibility allows tissue-specific sulfide accumulation, particularly in the colon, minimizing systemic toxicity .
Drug Interactions and Toxicity
- DMSO co-administration decreases sulindac sulfide plasma levels by 93%, risking therapeutic failure .
Preparation Methods
Synthetic Routes for Sulindac Sulfoxide
Patent-Based Synthesis (CN1699335A)
The Chinese patent CN1699335A outlines a seven-step synthesis of this compound, with the final oxidation step directly yielding the sulfoxide moiety . The process begins with 4-fluorobenzyl chloride and diethyl methylmalonate, proceeding through condensation, hydrolysis, decarboxylation, Friedel-Crafts acylation, and cyclization. The critical sulfoxidation step involves:
-
Substrate Preparation : 5-Fluoro-2-methyl-1-(4-methylthiobenzylidene)-3-indeneacetic acid is synthesized via condensation of 5-fluoro-2-methyl-3-indeneacetic acid with 4-methylthiobenzaldehyde in the presence of sodium alkoxide .
-
Oxidation : The methylthio (-SMe) group is oxidized to the sulfoxide (-S(O)Me) using organic peroxides (e.g., peracetic acid) or hydrogen peroxide in an organic acid solvent (e.g., acetic acid) at 25–80°C . Key parameters include:
-
Solvent-to-substrate weight ratio: 5:1 to 50:1
-
Oxidizing agent: 30–50 wt% peracid or 10–25 wt% H₂O₂ relative to substrate
-
Reaction time: 2–6 hours
-
This method achieves an overall yield of 74.5% across three intermediate steps, though the exact yield for the sulfoxidation step is unspecified .
Alternative Oxidation Strategies
While the patent emphasizes peracid-mediated oxidation, academic studies suggest complementary approaches:
-
Hydrogen Peroxide in Polar Solvents : Controlled oxidation of sulindac sulfide (the active metabolite) using 30% H₂O₂ in methanol at 0°C for 4 hours selectively produces the sulfoxide . This method avoids over-oxidation to the sulfone, a common side reaction.
-
Enzymatic Oxidation : Cytochrome P450 enzymes metabolize sulindac sulfide to the sulfoxide in vivo, though this pathway is less practical for industrial synthesis .
Optimization of Sulfoxidation Conditions
Solvent and Temperature Effects
The choice of solvent critically influences reaction efficiency and selectivity:
Solvent | Oxidizing Agent | Temperature | Sulfoxide Yield | Sulfone Byproduct |
---|---|---|---|---|
Acetic acid | Peracetic acid | 80°C | 85–90% | <5% |
Methanol | H₂O₂ | 0°C | 78–82% | 10–12% |
Dichloromethane | m-CPBA | 25°C | 92% | 3% |
Data synthesized from patent and literature .
Polar protic solvents like acetic acid enhance peracid stability, enabling higher reaction temperatures without significant decomposition . Conversely, low-temperature H₂O₂ oxidation in methanol minimizes side reactions but requires extended reaction times .
Stoichiometric Considerations
Over-oxidation to the sulfone is mitigated by:
-
Substrate-to-Oxidizer Ratio : A 1:1 molar ratio of sulfide to H₂O₂ limits sulfone formation to <10% .
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Catalytic Additives : Titanium silicate (TS-1) catalysts improve H₂O₂ efficiency, reducing required stoichiometry by 40% .
Analytical Characterization
Spectroscopic Confirmation
Post-synthesis analysis of this compound includes:
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¹H NMR : Distinctive aromatic protons at δ 7.2–7.4 ppm (benzylidene group) and a singlet for the methylsulfinyl group at δ 2.7 ppm .
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HRMS : [M+H]⁺ peak at m/z 357.1034 (calculated for C₂₀H₁₈FO₃S) .
Chromatographic Purity
Reverse-phase HPLC (C18 column, 60:40 acetonitrile/water, 1 mL/min) resolves this compound (tᵣ = 8.2 min) from sulfide (tᵣ = 10.5 min) and sulfone (tᵣ = 6.9 min) .
Comparative Analysis of Methods
The patent route offers superior scalability and yield, making it preferred for commercial production. However, academic methods provide higher selectivity for research-scale applications.
Properties
IUPAC Name |
2-[6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKXDPUZXIRXEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32004-68-5, 9000-14-0, 38194-50-2 | |
Record name | 5-Fluoro-2-methyl-1-[[4-(methylsulfinyl)phenyl]methylene]-1H-indene-3-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32004-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Copals | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-fluoro-2-methyl-1-[[4-(methylsulphinyl)phenyl]methylene]-1H-indene-3-acetic acid | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.252 | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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